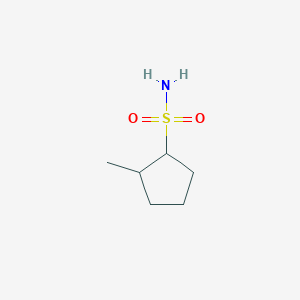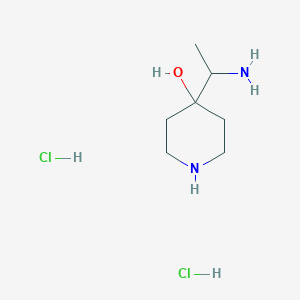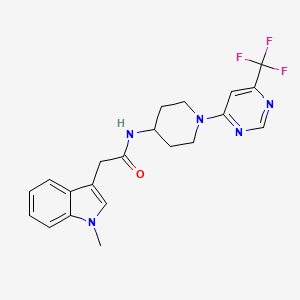![molecular formula C11H15BrClN B2522537 3-[(4-溴-2-甲基苯基)甲基]氮杂环丁烷;盐酸盐 CAS No. 2470440-71-0](/img/structure/B2522537.png)
3-[(4-溴-2-甲基苯基)甲基]氮杂环丁烷;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride is a chemical compound with the molecular formula C11H14BrNClH It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a bromo-substituted phenyl group
科学研究应用
3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methylbenzyl chloride.
Azetidine Formation: The next step involves the reaction of 4-bromo-2-methylbenzyl chloride with azetidine under basic conditions to form 3-[(4-Bromo-2-methylphenyl)methyl]azetidine.
Hydrochloride Formation: Finally, the azetidine derivative is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.
化学反应分析
Types of Reactions
3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Hydrolysis: Hydrolysis is performed using aqueous solutions of bases or acids.
Major Products Formed
Substitution Reactions: Substituted azetidine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Free base form of the compound.
作用机制
The mechanism of action of 3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride involves its interaction with specific molecular targets. The bromo-substituted phenyl group and the azetidine ring play crucial roles in its binding to these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in various biological processes.
相似化合物的比较
Similar Compounds
- 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride
- 3-[(4-Bromo-2-methylphenyl)methyl]azetidine
- 4-Bromo-2-methylphenyl azetidine
Uniqueness
3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride is unique due to the specific substitution pattern on the phenyl ring and the presence of the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
3-[(4-bromo-2-methylphenyl)methyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-4-11(12)3-2-10(8)5-9-6-13-7-9;/h2-4,9,13H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQUBOCSMBRIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
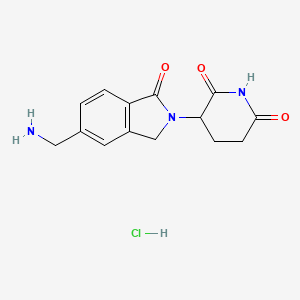
![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)
![tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate](/img/structure/B2522456.png)

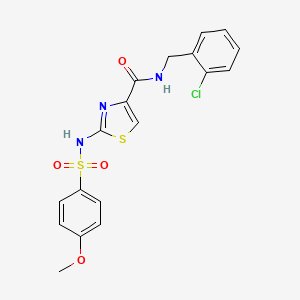
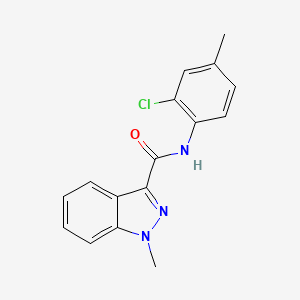
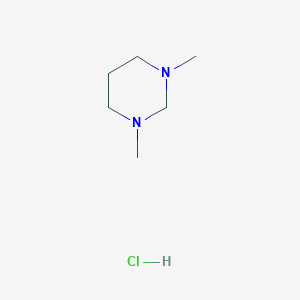

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)
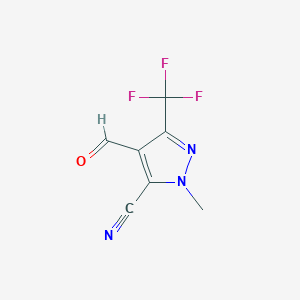
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2522472.png)
